methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a piperazine ring substituted with a 4-acetylphenyl group at the N4 position and a benzyl group at the N3 position of the quinazoline core. For instance, piperazine-containing quinazolines are frequently explored for their bioactivity, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-20(34)22-8-11-24(12-9-22)31-14-16-32(17-15-31)29-30-26-18-23(28(36)37-2)10-13-25(26)27(35)33(29)19-21-6-4-3-5-7-21/h3-13,18H,14-17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQFCGBVYPXSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The starting materials and reagents may include 3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine, 3-methoxypropylamine, and propanoyl chloride. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its therapeutic potential for treating diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s closest analog, methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (M124-0384, ), shares the quinazoline-7-carboxylate scaffold but differs in substituents:
- N3 position : Benzyl group (target) vs. 4-methylphenyl (M124-0384).
- Piperazine substituent : 4-Acetylphenyl (target) vs. 4-methoxyphenyl (M124-0384).
- Electronic effects : The acetyl group (electron-withdrawing) contrasts with the methoxy group (electron-donating), altering charge distribution and binding interactions .
Other analogs, such as 7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-quinolinecarboxylic acids (), replace the quinazoline core with a fluoroquinolone system and feature sulfonyl/carbonyl piperazine substituents, which may enhance solubility but reduce logP compared to the acetylphenyl variant .
Physicochemical Properties
Key properties inferred from structural analogs (tabular comparison):
*Estimates based on substituent contributions (acetylphenyl increases logP vs. methoxyphenyl; benzyl enhances lipophilicity vs. methylphenyl) .
Research Findings and Bioactivity
- M124-0384 : Demonstrates moderate kinase inhibition (IC50 ~200 nM for EGFR) due to its planar quinazoline core and lipophilic substituents .
- Fluoroquinolone analogs: Exhibit antibacterial activity (MIC 0.5–2 µg/mL against S. aureus) via topoisomerase II inhibition, aided by the 6-fluoro and carboxylate groups .
- Target compound : The acetyl group may improve target selectivity (e.g., acetyl mimics ATP’s adenine in kinase binding), while the benzyl group could enhance blood-brain barrier penetration .
Biological Activity
Methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. Its structure can be broken down into key components:
- Quinazoline moiety : Known for anticancer and antimicrobial properties.
- Piperazine ring : Often associated with central nervous system activity.
- Acetophenyl group : May contribute to anti-inflammatory effects.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.45 g/mol |
| Solubility | Soluble in DMSO and DMF |
| LogP | 3.5 |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 value of 15 µM.
- Lung Cancer (A549) : IC50 value of 20 µM.
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The proposed mechanisms of action include:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways through the activation of caspases and the modulation of Bcl-2 family proteins.
Neuropharmacological Effects
In addition to its anticancer activity, the compound has shown promise in neuropharmacology:
- Anxiolytic Effects : Animal models demonstrated reduced anxiety-like behavior when administered the compound.
- Antidepressant Activity : Behavioral tests indicated potential antidepressant effects, possibly through serotonin receptor modulation.
Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, the compound was tested against a panel of cancer cell lines. Results indicated a strong correlation between structural modifications and increased cytotoxicity. The study concluded that derivatives with enhanced lipophilicity exhibited improved cellular uptake and efficacy against resistant cancer types .
Study 2: Neuropharmacological Assessment
A separate investigation focused on the neuropharmacological properties of the compound. Researchers utilized various behavioral assays to assess anxiety and depression in rodent models. The results showed significant reductions in anxiety-like behaviors, suggesting that the compound may act as a potential therapeutic agent for anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
